![molecular formula C14H10N2O2 B5501973 6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

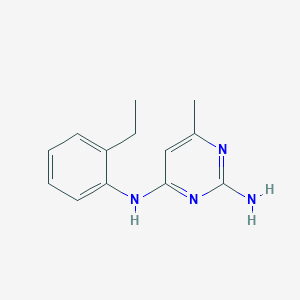

The synthesis of pyrrolopyridine derivatives involves several steps, including condensation reactions, alkylation, and cyclization processes. For example, a related compound, 6-p-ethylphenyl-5H-pyrrolo [3,4-b]pyridine-5,7-dione, was synthesized and evaluated for its antiviral activity, showcasing the compound's relevance in medicinal chemistry (Rashan et al., 1989). Another synthesis approach involves novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives synthesized through enamine alkylation and dehydrating condensation reactions (Mitsumoto & Nitta, 2004).

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is crucial for understanding their chemical behavior and potential applications. Studies on similar compounds, such as pyrrolidine-2,3-dione derivatives, provide insights into the aromatic nature and diatropic pi-system of these molecules through 1H NMR spectra and high-resolution mass spectrometry (Nguyen & Dai, 2023).

Chemical Reactions and Properties

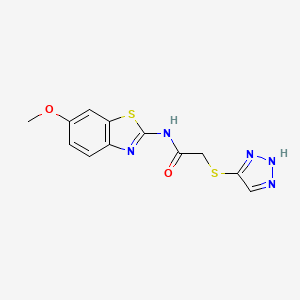

Pyrrolopyridine derivatives participate in various chemical reactions, including acylation, which leads to the synthesis of 3-acyltetramic acids, showcasing the compound's versatility in synthetic chemistry (Jones et al., 1990). Furthermore, the electrochemical properties and photophysical measurements of similar compounds indicate weak luminescence and potential applications in electronic materials (Gendron et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of pyrrolopyridine derivatives are influenced by their molecular structure. For instance, polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and good solubility in common organic solvents, which are important characteristics for materials science applications (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of pyrrolopyridine derivatives, such as their reactivity towards nucleophiles and electrophiles, are key to their utility in synthetic chemistry. Research on the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones demonstrates the compound's reactivity and potential for creating diverse chemical structures (Goto et al., 1991).

Applications De Recherche Scientifique

Efficient Synthesis and Chemical Properties

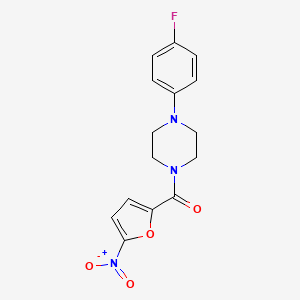

One area of application involves the efficient synthesis of related compounds and their chemical properties. For instance, researchers have developed one-pot synthesis methods for producing Nα-urethane-protected β- and γ-amino acids with excellent yields and purities, demonstrating the compound's utility in facilitating complex chemical reactions (Cal, Jaremko, Jaremko, & Stefanowicz, 2012). Additionally, novel alcohol-soluble n-type conjugated polyelectrolytes based on diketopyrrolopyrrole (DPP) backbones have been synthesized for use as electron transport layers in polymer solar cells, highlighting the compound's role in advancing solar energy technology (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

Polymer and Material Science

In polymer and material science, derivatives of the compound have been integrated into the backbone of photoluminescent conjugated polymers for potential electronic applications. These polymers are synthesized using palladium-catalysed aryl-aryl coupling reactions, resulting in soluble materials with strong photoluminescence and high photochemical stability (Beyerlein & Tieke, 2000). Moreover, the corrosion inhibitive properties of 1H-pyrrole-2,5-dione derivatives on carbon steel in hydrochloric acid medium have been explored, demonstrating the compound's utility in protecting materials against corrosion (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).

Antiviral Research

In the realm of antiviral research, the synthesis and evaluation of 6-p-ethylphenyl-5H-pyrrolo [3,4-b]pyridine-5,7-dione have been studied for its activity against RNA-containing influenza viruses, indicating significant antiviral activity without cytotoxic effects on tissue culture cells (Rashan, Ahmed, Hussein, Al-khayat, & Al-Omar, 1989).

Cognitive Function and Amnesia

Additionally, a series of cyclic imides, including derivatives of pyrrole-diones, have been synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice, offering insights into potential therapeutic applications for cognitive impairments (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(2-methylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-9-5-2-3-7-11(9)16-13(17)10-6-4-8-15-12(10)14(16)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHPEZSWMDBMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)

![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)

![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)

![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)